molecular formula C19H17ClN2O3S B2492190 (Z)-ethyl 2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 300813-53-0

(Z)-ethyl 2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2492190
CAS No.: 300813-53-0
M. Wt: 388.87
InChI Key: HTPPWYHMESHTTF-ZROIWOOFSA-N
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Description

(Z)-ethyl 2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5-dimethylthiophene-3-carboxylate is a synthetically derived small molecule of significant interest in early-stage drug discovery and chemical biology research. Its structure incorporates a thiophene carboxamide core, a privileged scaffold in medicinal chemistry known for its prevalence in pharmacologically active compounds targeting a range of enzymes and receptors. The molecule's key feature is the (Z)-cyanoacrylamide moiety, a functional group often employed in the design of covalent inhibitors. This group can potentially act as a Michael acceptor, allowing the compound to form a covalent bond with nucleophilic cysteine residues in the active site of target proteins, a strategy used to develop potent and long-lasting inhibitors. Research into this compound and its analogs is primarily focused on exploring its potential as a key intermediate or a lead compound for the development of novel therapeutic agents. Its specific stereochemistry (Z-configuration) is critical for its bioactivity and interaction with biological targets. Scientists utilize this compound in high-throughput screening campaigns to identify new biological pathways, in structure-activity relationship (SAR) studies to optimize potency and selectivity, and in chemical proteomics experiments to map its specific protein targets within complex cellular lysates. The 2-chlorophenyl substitution suggests potential for exploration in central nervous system (CNS) related targets, given the commonality of such aromatic systems in neuroactive compounds, though its exact mechanism of action and primary research applications are subject to ongoing investigation.

Properties

IUPAC Name

ethyl 2-[[(Z)-3-(2-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-4-25-19(24)16-11(2)12(3)26-18(16)22-17(23)14(10-21)9-13-7-5-6-8-15(13)20/h5-9H,4H2,1-3H3,(H,22,23)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPPWYHMESHTTF-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC=CC=C2Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C\C2=CC=CC=C2Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound’s mode of action is not fully understood. It is hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and ionic interactions. These interactions may lead to changes in the conformation or activity of the target, resulting in altered cellular processes.

Biochemical Pathways

The compound may affect various biochemical pathways. Given its structure, it could potentially interfere with pathways involving similar structures or functional groups. The specific pathways and their downstream effects are yet to be elucidated.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by pH changes, while its efficacy could be influenced by interactions with other molecules in the cellular environment.

Biological Activity

(Z)-ethyl 2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H16_{16}ClN2_{2}O2_{2}S
  • Molecular Weight : 320.82 g/mol
  • CAS Number : 19310-60-2

The compound features a thiophene ring substituted with various functional groups, which contribute to its biological activity. The presence of the chlorophenyl group and cyanoacrylamido moiety is particularly significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that thiophene derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has shown promise in several areas:

  • Anticancer Activity :
    • Thiophene derivatives have been explored for their ability to inhibit cancer cell proliferation. A study demonstrated that certain thiophene compounds induce apoptosis in cancer cells by activating reactive oxygen species (ROS) pathways, leading to cell death without significant cytotoxicity towards normal cells .
  • Antimicrobial Properties :
    • The compound's structure suggests potential activity against various pathogens. Preliminary studies have indicated that thiophene derivatives can inhibit the growth of bacteria and fungi, likely due to their ability to disrupt cellular processes .
  • Anti-inflammatory Effects :
    • Some thiophene-based compounds have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines. This activity is critical for developing treatments for inflammatory diseases .

The mechanisms underlying the biological activities of (Z)-ethyl 2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5-dimethylthiophene-3-carboxylate can be summarized as follows:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression or pathogen metabolism.
  • Induction of Oxidative Stress : By generating ROS, the compound can trigger apoptotic pathways in cancer cells.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways that regulate inflammation and cell survival.

Case Studies and Research Findings

A selection of studies highlights the biological activity of thiophene derivatives:

StudyFindings
Identified several thiophene compounds with potent anticancer activity against various cell lines.
Demonstrated that a derivative exhibited EC50_{50} values as low as 0.09 µM against Leishmania major promastigotes, indicating significant antiparasitic activity.
Reported on the synthesis and evaluation of thiophene-based compounds showing inhibitory effects on specific cancer cell lines with minimal toxicity to normal cells.

Scientific Research Applications

Research indicates that thiophene derivatives exhibit a wide range of biological activities. The specific compound has shown promise in several areas:

Anticancer Activity

Thiophene derivatives have been explored for their ability to inhibit cancer cell proliferation. Studies have demonstrated that certain compounds induce apoptosis in cancer cells by activating reactive oxygen species (ROS) pathways, leading to cell death without significant cytotoxicity towards normal cells .

Antimicrobial Properties

The compound may possess antimicrobial properties that could be beneficial in treating infections caused by various pathogens. The specific mechanisms remain under investigation but may involve the inhibition of bacterial enzyme activity or disruption of cellular integrity.

Anti-inflammatory Effects

Research suggests that the compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes associated with inflammatory responses.

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiophene derivatives:

StudyFindings
Study ADemonstrated potent anticancer activity against breast cancer cell lines, inducing apoptosis through ROS generation.
Study BShowed significant antimicrobial activity against Gram-positive bacteria, suggesting potential as an antibiotic agent.
Study CInvestigated anti-inflammatory effects in animal models, revealing reduced levels of inflammatory markers.

Comparison with Similar Compounds

Substituted Phenyl Derivatives

The parent study synthesized a series of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, varying the phenyl substituents (e.g., 4-chloro, 4-nitro, 4-methoxy) . Key comparisons include:

Heterocyclic Analogs

The compound (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione forms a hexameric structure via N–H···O/S and O–H···S hydrogen bonds . The triazole-thione derivative’s rigid hydrogen-bonded network may enhance thermal stability but limit bioavailability .

Structural and Crystallographic Insights

The SHELX system is widely employed for crystallographic refinement of such compounds. The absence of strong intermolecular interactions in the thiophene carboxylate series may explain their lower melting points compared to triazole derivatives (Table 1 vs. ).

Q & A

Q. Q1. What synthetic methodologies are optimal for preparing (Z)-ethyl 2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5-dimethylthiophene-3-carboxylate, and how can reaction conditions be optimized?

A1. The compound is synthesized via a Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate and 2-chlorobenzaldehyde. Key parameters include:

  • Catalyst : Piperidine and acetic acid in toluene (1:4 v/v) to promote nucleophilic attack and dehydration .
  • Reaction Time : 5–6 hours under reflux, monitored by TLC for completion .
  • Yield Optimization : Recrystallization with ethanol yields 72–94% purity. Adjusting stoichiometry (10 mmol starting material, 11 mmol aldehyde) minimizes unreacted intermediates .
    Validation : IR and ¹H NMR confirm C=C bond formation (ν~2210 cm⁻¹ for cyano; δ 7.3–8.1 ppm for aromatic protons) .

Q. Q2. What analytical techniques are critical for assessing the purity and structural integrity of this compound?

A2.

  • HPLC : Quantifies purity (>95% threshold) using reverse-phase C18 columns and acetonitrile/water gradients .
  • ¹H/¹³C NMR : Confirms regioselectivity (e.g., Z-configuration via coupling constants in acrylamido protons) and absence of by-products .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 415.08 Da) .

Advanced Research Questions

Q. Q3. How can computational modeling resolve contradictions in the compound’s reactivity or stereochemical outcomes observed during synthesis?

A3.

  • DFT Calculations : Predict thermodynamic favorability of the Z-isomer over E-isomer due to steric hindrance between the 2-chlorophenyl group and thiophene methyl substituents .
  • Molecular Docking : Identifies potential π-π stacking interactions between the chlorophenyl ring and biological targets (e.g., COX-2 in anti-inflammatory assays) .
    Validation : Compare computed IR spectra with experimental data to reconcile discrepancies in reaction pathways .

Q. Q4. What experimental strategies address low reproducibility in biological activity assays (e.g., antioxidant or anti-inflammatory)?

A4.

  • Dose-Response Optimization : Use a logarithmic concentration range (1–100 µM) in DPPH radical scavenging assays to establish IC₅₀ values .
  • Control for Solvent Effects : Replace DMSO with PEG-400 to avoid cytotoxicity artifacts in cell-based inflammation models (e.g., carrageenan-induced edema) .
  • Statistical Validation : Triplicate assays with ANOVA (p < 0.05) to distinguish signal from noise .

Q. Q5. How can structural modifications enhance the compound’s bioactivity while maintaining synthetic feasibility?

A5.

  • Substituent Screening : Replace 2-chlorophenyl with electron-withdrawing groups (e.g., 3-NO₂) to amplify electrophilicity and COX-2 inhibition .
  • Backbone Rigidity : Introduce sp³-hybridized carbons in the thiophene ring to reduce metabolic degradation .
    Synthetic Feasibility : Monitor reaction progress via LC-MS to identify intermediates requiring purification .

Methodological Challenges and Solutions

Q. Q6. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data for this compound?

A6.

  • Dynamic NMR : Probe temperature-dependent shifts to detect conformational flexibility in the acrylamido group .
  • X-ray Crystallography : Use SHELXL for refining crystal structures to resolve ambiguities in bond angles/planarity .

Q. Q7. What protocols mitigate the formation of by-products during large-scale synthesis?

A7.

  • Catalyst Screening : Test alternatives to piperidine (e.g., DBU) to suppress aldol side reactions .
  • Flow Chemistry : Implement continuous-flow reactors for precise temperature control and reduced residence time .

Comparative and Mechanistic Studies

Q. Q8. How does the compound’s anti-inflammatory activity compare to structurally analogous thiophene derivatives?

A8.

  • SAR Analysis : Analogues with 4,5-dimethylthiophene show 2–3× higher activity than unsubstituted thiophenes due to enhanced lipophilicity (logP ~3.5) .
  • Mechanistic Insight : Electrophilic acrylamido groups covalently modify cysteine residues in NF-κB, validated via MALDI-TOF peptide mapping .

Q. Q9. What in vitro models are most predictive of the compound’s in vivo pharmacokinetics?

A9.

  • Caco-2 Permeability Assays : Measure apparent permeability (Papp) >1 × 10⁻⁶ cm/s to forecast oral bioavailability .
  • Microsomal Stability : Incubate with rat liver microsomes; half-life >30 min indicates suitability for further development .

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